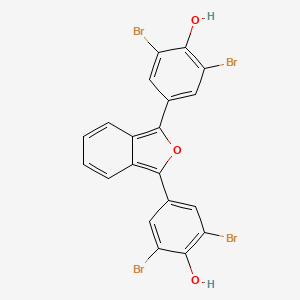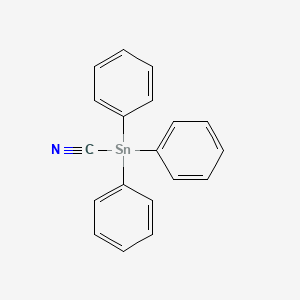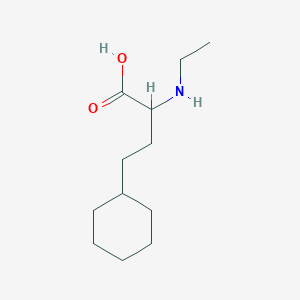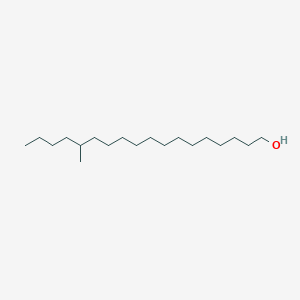
1,2-Diphenyl-1,2-diphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,2-diphospholane is an organophosphorus compound with the molecular formula C15H16P2. It is characterized by a five-membered ring structure containing two phosphorus atoms and two phenyl groups attached to the phosphorus atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-diphospholane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with a suitable halogenated precursor under controlled conditions. For example, the reaction of diphenylphosphine with 1,2-dibromoethane in the presence of a base such as potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The choice of reagents, reaction conditions, and purification techniques are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1,2-diphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve halogenated reagents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,2-diphospholane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-diphenyl-1,2-diphospholane involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes with metals, which are important in catalysis and other chemical processes. The pathways involved include coordination to metal centers and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone: This compound has a similar structure but contains a carbonyl group instead of phosphorus atoms.
1,1-Diphosphines: These compounds have two phosphorus atoms linked by a single methylene group and are used as ligands in catalysis.
Uniqueness
1,2-Diphenyl-1,2-diphospholane is unique due to its five-membered ring structure with two phosphorus atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in research and industrial applications .
Propiedades
Número CAS |
6050-22-2 |
|---|---|
Fórmula molecular |
C15H16P2 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1,2-diphenyldiphospholane |
InChI |
InChI=1S/C15H16P2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
BQABUUWGUMTPDB-UHFFFAOYSA-N |
SMILES canónico |
C1CP(P(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


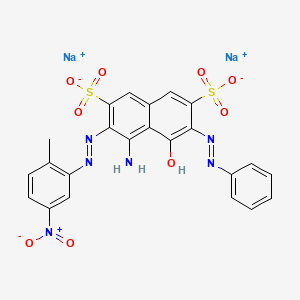
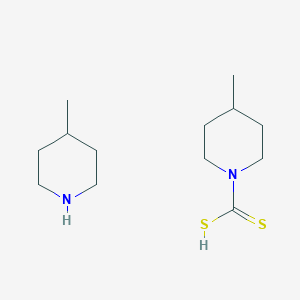

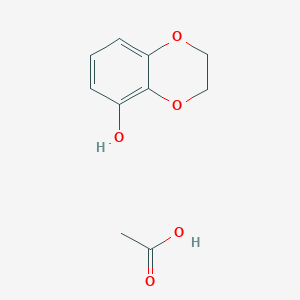


![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

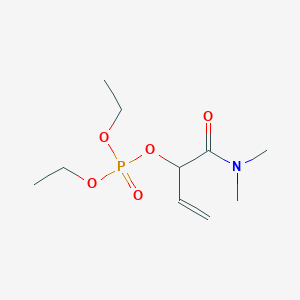
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
